N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique structure that integrates a benzoxazepin core with various functional groups, making it a subject of interest in medicinal chemistry.
This compound falls under the category of benzoxazepines, which are known for their diverse biological activities. It is classified as an organic compound due to its carbon-based structure and is further categorized as an amide due to the presence of the amide functional group.
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide typically involves several steps that include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of reactions and confirm product identity.
The molecular formula for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is , indicating a complex structure with multiple functional groups. The compound's structure includes:
The molecular weight is approximately 370.4 g/mol . The compound's structural representation can be visualized using SMILES notation: CCN1C(=O)C(C)(C)COc2cc(NC(=O)c3ccc(=O)n(C)n3)ccc21.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are often carried out under controlled conditions to prevent side reactions and ensure selectivity. Characterization techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are used to analyze reaction products.
The mechanism of action for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics through in vitro and in vivo experiments.
While specific physical properties such as boiling point and melting point are not extensively documented for this compound , it is expected to exhibit moderate solubility in organic solvents due to its hydrophobic regions.
The chemical stability of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide under various pH conditions should be evaluated through stability studies.
Relevant data include:
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-dimethoxybenzamide has potential applications in:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5